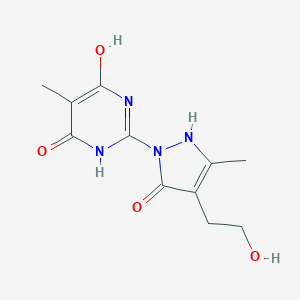![molecular formula C19H21N5O2S2 B276194 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B276194.png)
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide involves inhibition of the NF-kB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, this compound has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has also been found to have anti-cancer effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its unique mechanism of action. This compound has been found to have a different mechanism of action than other anti-inflammatory and anti-cancer agents, which makes it a promising candidate for further investigation. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide involves several steps. The starting materials are thieno[3,2-d]pyrimidine-4-carboxylic acid and 4-methoxybenzaldehyde. These are reacted together in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with hydrazine hydrate and tetrahydro-2-furanylmethyl chloride to form the final product.
Scientific Research Applications
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases. This compound has been found to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further investigation.
properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C19H21N5O2S2/c1-25-13-6-4-12(5-7-13)16-9-15-17(28-16)18(22-11-21-15)23-24-19(27)20-10-14-3-2-8-26-14/h4-7,9,11,14H,2-3,8,10H2,1H3,(H2,20,24,27)(H,21,22,23) |
InChI Key |
QLROVPDOANJAIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC4CCCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)